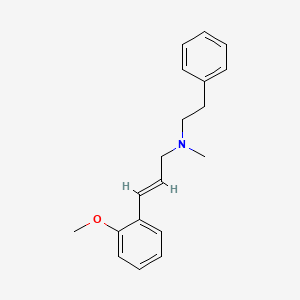
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, also known as MPA, is a research chemical that belongs to the class of phenylethylamines. It is a selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.
Mecanismo De Acción
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain sensation, reward, and addiction. Activation of the μ-opioid receptor by 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine results in the inhibition of neurotransmitter release, which leads to analgesia and a reduction in drug craving and withdrawal symptoms.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have effects on the immune system, including modulation of cytokine production and inhibition of leukocyte migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid agonists. However, one limitation is that 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a relatively new research chemical, and there is still limited information available about its pharmacological properties and potential side effects.
Direcciones Futuras
There are a number of future directions for research on 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, including further studies on its pharmacological properties, potential side effects, and optimal dosing regimens. Additionally, there is a need for more research on the potential use of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in treating opioid addiction, as well as its potential use in other areas of medicine, such as cancer pain management and anesthesia. Finally, there is a need for further research on the synthesis and purification of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, as well as its potential use as a starting material for the synthesis of other novel compounds.
Métodos De Síntesis
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine can be synthesized using a variety of methods, including reductive amination, condensation, and Grignard reactions. One common method involves the condensation of 2-methoxyphenylacetonitrile with N-methyl-2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride. This results in the formation of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been studied for its potential use in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and craving in animal models of opioid dependence.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)
![6-tert-butyl-N,1-dimethyl-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5440628.png)

![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)

![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)